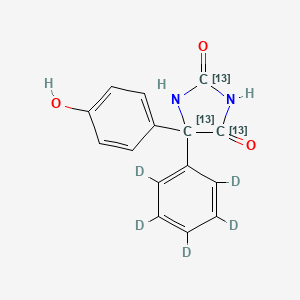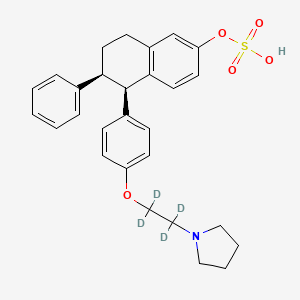
DL-Phenylmercapturic acid-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Phenylmercapturic acid-d2 is a deuterium-labeled derivative of DL-Phenylmercapturic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound, which allows for the tracing and quantitation of various biochemical processes. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylmercapturic acid-d2 typically involves the deuteration of DL-Phenylmercapturic acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis pathway. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
DL-Phenylmercapturic acid-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
DL-Phenylmercapturic acid-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in environmental studies to monitor exposure to toxic substances like benzene
Mecanismo De Acción
The mechanism of action of DL-Phenylmercapturic acid-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise quantitation using techniques like mass spectrometry. This enables researchers to study the pharmacokinetics, metabolism, and distribution of the compound in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
DL-Phenylmercapturic acid: The non-deuterated form of the compound.
S-Phenylmercapturic acid: Another sulfur-containing compound used as a biomarker for benzene exposure.
Uniqueness
DL-Phenylmercapturic acid-d2 is unique due to the incorporation of deuterium, which provides enhanced stability and allows for more accurate tracing and quantitation in research applications. This makes it particularly valuable in studies where precise measurement of metabolic processes is crucial .
Propiedades
Fórmula molecular |
C11H13NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
2-acetamido-3,3-dideuterio-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/i7D2 |
Clave InChI |
CICOZWHZVMOPJS-RJSZUWSASA-N |
SMILES isomérico |
[2H]C([2H])(C(C(=O)O)NC(=O)C)SC1=CC=CC=C1 |
SMILES canónico |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















